(R)-1-(2,4-Dibromophenyl)ethanamine
Description
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
(1R)-1-(2,4-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
JQULRPNELBTLIO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)Br)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Br)N |
Origin of Product |
United States |
Biological Activity
(R)-1-(2,4-Dibromophenyl)ethanamine is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a dibrominated phenyl ring linked to an ethanamine group, which is believed to influence its interactions with biological systems significantly. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological pathways, and potential applications in drug development.
Chemical Structure and Properties
The unique structure of this compound includes two bromine atoms positioned at the 2 and 4 positions of the phenyl ring. This configuration can affect both the compound's chemical reactivity and its biological interactions. The presence of bromine is known to enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular targets.
Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems. It is hypothesized that this compound interacts with various molecular targets, including:
- Enzymes : Evidence indicates that this compound may inhibit cytochrome P450 3A4, an important enzyme in drug metabolism.
- Receptors : The compound may influence receptor activity associated with neurotransmitter systems, potentially altering signaling pathways involved in mood regulation and cognition.
Biological Activity Data
Research into the biological activity of this compound is still emerging. Initial findings indicate its potential applications in various fields:
| Biological Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential interaction with neurotransmitter receptors affecting mood and cognition. |
| Enzyme Inhibition | Possible inhibition of cytochrome P450 3A4 affecting drug metabolism. |
| Anticancer Potential | Emerging evidence suggests potential cytotoxic effects against certain cancer cell lines. |
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Solubility : Hydrochloride salts (e.g., (R)-1-(2-Bromophenyl)ethanamine hydrochloride) exhibit enhanced aqueous solubility compared to free bases, a critical factor in pharmaceutical applications .
Stereochemical Impact : The (R)-configuration is conserved across analogs, suggesting enantioselective synthesis methods (e.g., chiral resolution or asymmetric catalysis) are commonly employed .
Preparation Methods
Asymmetric Catalytic Hydrogenation
Precursor: 2,4-Dibromoacetophenone
Catalysts: Chiral transition metal complexes such as ruthenium-BINAP or rhodium-based catalysts are employed to achieve enantioselective hydrogenation.
Reaction Conditions: Typically conducted under hydrogen gas pressure (1-10 atm) in solvents like ethanol or methanol at ambient or slightly elevated temperatures.
Outcome: High enantiomeric excess (>95% ee) of (R)-1-(2,4-dibromophenyl)ethanamine is obtained.
Notes: The choice of ligand and catalyst loading critically affects the stereoselectivity and yield.
Enzymatic Reduction
Precursor: 2,4-Dibromoacetophenone or related ketones
Enzymes: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) catalyze the stereoselective reduction.
Conditions: Mild aqueous or buffered media, moderate temperatures (25-40°C), and controlled pH (typically 7-9).
Advantages: High stereoselectivity, environmentally friendly, and mild reaction conditions.
Limitations: Enzyme availability and substrate specificity may limit scalability.
Chemical Reduction with Chiral Reducing Agents
Reagents: Chiral borohydride derivatives such as Alpine-Borane or CBS (Corey-Bakshi-Shibata) reagent.
Procedure: The ketone precursor is treated with the chiral reducing agent in anhydrous solvents (e.g., THF) at low temperatures (-20 to 0°C).
Result: Selective formation of the (R)-enantiomer with good yield and enantiomeric purity.
Chiral Resolution of Racemic Amines
Method: Formation of diastereomeric salts using chiral acids (e.g., tartaric acid derivatives), followed by fractional crystallization.
Alternative: Enzymatic resolution using amine oxidases or transaminases to selectively degrade or transform one enantiomer.
Outcome: Isolation of this compound with high optical purity.
| Method | Precursor | Catalyst/Agent | Conditions | Enantiomeric Excess (ee) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Asymmetric Catalytic Hydrogenation | 2,4-Dibromoacetophenone | Ru-BINAP, Rh complexes | H2 gas, EtOH, 1-10 atm, RT | >95% | 80-90 | Industrially scalable, high selectivity |
| Enzymatic Reduction | 2,4-Dibromoacetophenone | Ketoreductases (KREDs) | Aqueous buffer, 30°C, pH 8-9 | >95% | 70-85 | Eco-friendly, mild conditions |
| Chiral Chemical Reduction | 2,4-Dibromoacetophenone | CBS reagent, Alpine-Borane | THF, -20 to 0°C | 90-98% | 75-85 | Requires anhydrous conditions |
| Chiral Resolution | Racemic 1-(2,4-dibromophenyl)ethanamine | Chiral acids, enzymes | Crystallization or enzymatic | Up to 99% | 50-70 | Labor-intensive, lower yield |
Catalyst Development: Recent studies emphasize the design of novel chiral ligands to improve enantioselectivity and turnover numbers in catalytic hydrogenation.
Enzyme Engineering: Protein engineering of ketoreductases has expanded substrate scope and improved stability, enabling more efficient enzymatic reductions.
Process Intensification: Continuous flow reactors have been explored to enhance reaction control and scalability for asymmetric hydrogenation.
Analytical Monitoring: Chiral HPLC and polarimetry are standard for monitoring enantiomeric purity during synthesis, ensuring batch-to-batch consistency.
Due to the presence of bromine substituents, intermediates and final products require handling with appropriate personal protective equipment (PPE) and under fume hoods to avoid exposure.
Waste containing brominated compounds must be disposed of according to hazardous waste regulations.
The preparation of this compound is well-established through asymmetric catalytic hydrogenation, enzymatic reduction, and chiral chemical reduction of ketone precursors, as well as chiral resolution of racemic mixtures. Each method offers trade-offs between yield, enantiomeric purity, scalability, and environmental impact. Advances in catalyst and enzyme technology continue to improve the efficiency and selectivity of these synthetic routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
